Aselacin C vs. Ambrisentan and Bosentan: Divergent ETA/ETB Selectivity Profiles
Aselacin C's dual antagonism of ETA and ETB receptors (IC50s of 60 µg/mL and 80 µg/mL, respectively [1]) stands in contrast to the high ETA-selectivity of commonly used synthetic antagonists like Ambrisentan (ETAR IC50 = 0.251 - 630 nM depending on tissue, with significantly weaker ETB activity [2]) and the moderate selectivity of Bosentan (ETA IC50 = 4.1-4.7 nM, ETB IC50 = 474.8 nM ). This makes Aselacin C a preferred tool for studying the integrated physiology of both receptor subtypes.
| Evidence Dimension | Endothelin Receptor Antagonism Profile |
|---|---|
| Target Compound Data | ETA IC50 = 60 µg/mL; ETB IC50 = 80 µg/mL (in bovine atrial and porcine cerebral membranes, respectively) |
| Comparator Or Baseline | Ambrisentan: ETA IC50 = 0.251-630 nM (rat tissues); Bosentan: ETA IC50 = 4.1-4.7 nM, ETB IC50 = 474.8 nM (human cell lines) |
| Quantified Difference | Aselacin C is a dual antagonist with relatively balanced activity against ETA and ETB. In contrast, Ambrisentan is highly ETA-selective, and Bosentan shows ~67-fold selectivity for ETA over ETB. |
| Conditions | Radioligand binding assays using [125I]endothelin-1. For Aselacin C: bovine atrial membranes (ETA-rich) and porcine cerebral membranes (ETB-rich). For comparators: various human and rat tissue preparations. |
Why This Matters
The distinct dual antagonism profile of Aselacin C is essential for experiments designed to interrogate the combined or compensatory roles of ETA and ETB receptors, which cannot be replicated with ETA-selective probes.
- [1] Jackson, M., Burres, N. S., Karwowski, J. P., et al. (1994). Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity. J. Antibiot. 47(5), 523-527. DOI: 10.7164/antibiotics.47.523. View Source
- [2] Yokoyama, Y., Osano, A., Hyashi, H., et al. (2014). Endothelin-1 receptors in rat tissues: Characterization by bosentan, ambrisentan and CI-1020. Biol. Pharm. Bull. 37(3), 461-465. View Source
